molecular formula C20H19N3O3S B5793732 5-METHYL-N~2~-[4-(1-{(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE

5-METHYL-N~2~-[4-(1-{(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE

Cat. No.: B5793732
M. Wt: 381.4 g/mol
InChI Key: DHDSESASBUJJFF-HYARGMPZSA-N
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Description

5-METHYL-N~2~-[4-(1-{(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE is a complex organic compound that features a furan ring, a thienyl group, and a hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-N~2~-[4-(1-{(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE typically involves multiple steps:

    Formation of the Hydrazone: The initial step involves the reaction of 3-methyl-2-thiophenecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Coupling Reaction: The hydrazone is then coupled with 4-(1-{(E)-2-[(3-methyl-2-thienyl)carbonyl]hydrazono}ethyl)phenylamine under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and furan rings.

    Reduction: Reduction reactions can target the hydrazone moiety, converting it to the corresponding amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Reagents like halogens (Cl~2~, Br2) and nucleophiles (NH~3~, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce primary amines.

Scientific Research Applications

5-METHYL-N~2~-[4-(1-{(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 5-METHYL-N~2~-[4-(1-{(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the aromatic rings can engage in π-π interactions with receptor sites, modulating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-N~2~-[4-(1-{(E)-2-[(3-METHYL-2-THIENYL)CARBONYL]HYDRAZONO}ETHYL)PHENYL]-2-FURAMIDE is unique due to its combination of a furan ring, a thienyl group, and a hydrazone moiety, which confer distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

5-methyl-N-[4-[(E)-C-methyl-N-[(3-methylthiophene-2-carbonyl)amino]carbonimidoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S/c1-12-10-11-27-18(12)20(25)23-22-14(3)15-5-7-16(8-6-15)21-19(24)17-9-4-13(2)26-17/h4-11H,1-3H3,(H,21,24)(H,23,25)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHDSESASBUJJFF-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)NN=C(C)C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)C(=O)N/N=C(\C)/C2=CC=C(C=C2)NC(=O)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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